![molecular formula C11H17NO B14136650 N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine CAS No. 887411-28-1](/img/structure/B14136650.png)
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine
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Overview
Description
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2,2-dimethyl-1-phenyl-propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine typically involves the reaction of 2,2-dimethyl-1-phenyl-propylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxylamine group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative processes. Additionally, the compound’s structural features allow it to interact with specific binding sites on proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2,2-dimethyl-1-phenylpropan-1-amine
- tert-butyl-(2,2-dimethyl-1-phenyl-propyl)amine
Uniqueness
N-(2,2-Dimethyl-1-phenyl-propyl)-hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where hydroxylamine chemistry is advantageous.
Properties
CAS No. |
887411-28-1 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2,2-dimethyl-1-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10(12-13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
InChI Key |
OINYKYMNWKWMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)NO |
Origin of Product |
United States |
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